![molecular formula C19H11Cl2N3O2S B11219919 (2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11219919.png)

(2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

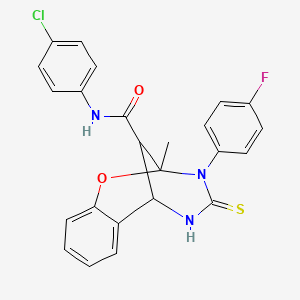

(2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by its complex structure, which includes a chromene core, a thiazole ring, and chlorinated phenyl and imino groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (2Z)-6-Chlor-2-[(3-Chlorphenyl)imino]-N-(1,3-Thiazol-2-yl)-2H-chromen-3-carboxamid beinhaltet in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Chromen-Kerns: Der Chromen-Kern kann durch eine Cyclisierungsreaktion unter basischen Bedingungen aus Salicylaldehyd und einer geeigneten α,β-ungesättigten Carbonylverbindung synthetisiert werden.

Einführung des Thiazol-Rings: Der Thiazol-Ring kann durch eine Kondensationsreaktion zwischen einem Thioamid und einem halogenierten Keton eingeführt werden.

Chlorierung: Die chlorierte Phenylgruppe kann durch eine Halogenierungsreaktion unter Verwendung von Chlorierungsmitteln wie Thionylchlorid oder Phosphorpentachlorid eingeführt werden.

Bildung der Iminogruppe: Die Iminogruppe kann durch eine Kondensationsreaktion zwischen einem Amin und einem Aldehyd oder Keton gebildet werden.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Syntheseschritte umfassen, um höhere Ausbeuten und Reinheiten zu erzielen. Dies kann die Verwendung fortschrittlicher katalytischer Systeme, kontinuierlicher Durchflussreaktoren und Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Thiazol-Ring, unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können an der Iminogruppe auftreten und diese unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid in ein Amin umwandeln.

Substitution: Die chlorierte Phenylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Chloratome durch andere Nucleophile wie Amine oder Thiole ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und milde saure oder basische Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und wasserfreie Lösungsmittel.

Substitution: Nucleophile wie Amine, Thiole und polare aprotische Lösungsmittel wie Dimethylsulfoxid (DMSO).

Hauptprodukte:

Oxidation: Oxidierte Derivate mit modifizierten Thiazol-Ringen.

Reduktion: Amino-Derivate mit reduzierten Iminogruppen.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die die Chloratome ersetzen.

Chemie:

Katalyse: Die Verbindung kann als Ligand in der Koordinationschemie verwendet werden, um Metallkomplexe mit potentiellen katalytischen Eigenschaften zu bilden.

Materialwissenschaft: Sie kann in Polymermatrizen eingebaut werden, um deren thermische und mechanische Eigenschaften zu verbessern.

Biologie:

Antimikrobielle Aktivität: Die Verbindung hat sich als potenzieller antimikrobieller Wirkstoff gegen verschiedene Bakterien- und Pilzstämme erwiesen.

Antitumoraktivität: Vorläufige Studien deuten darauf hin, dass sie zytotoxische Wirkungen gegen bestimmte Krebszelllinien aufweisen kann.

Medizin:

Arzneimittelentwicklung: Die Verbindung wird als Leitstruktur für die Entwicklung neuer Therapeutika untersucht, die auf bestimmte biologische Pfade abzielen.

Industrie:

Herstellung von Farbstoffen und Pigmenten: Der Chromen-Kern kann modifiziert werden, um Farbstoffe und Pigmente mit wünschenswerten Farbeigenschaften zu erzeugen.

5. Wirkmechanismus

Der Wirkmechanismus von (2Z)-6-Chlor-2-[(3-Chlorphenyl)imino]-N-(1,3-Thiazol-2-yl)-2H-chromen-3-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität hemmen und zu nachgeschalteten Effekten führen. Beispielsweise kann ihre antimikrobielle Aktivität aus der Hemmung der bakteriellen Zellwandsynthese oder der Störung der Membranintegrität resultieren. In Krebszellen kann sie Apoptose durch die Aktivierung von Caspasen und anderen pro-apoptotischen Proteinen induzieren.

Ähnliche Verbindungen:

(2Z)-6-Chlor-2-[(3-Chlorphenyl)imino]-N-(1,3-Thiazol-2-yl)-2H-chromen-3-carboxamid-Analoga: Diese Verbindungen teilen die gleiche Grundstruktur, unterscheiden sich jedoch in den Substituenten an den Phenyl-, Thiazol- oder Chromen-Ringen.

Andere Chromen-Derivate: Verbindungen mit ähnlichen Chromen-Kernen, aber verschiedenen funktionellen Gruppen, wie Flavonoide und Cumarine.

Einzigartigkeit:

Strukturelle Komplexität: Das Vorhandensein mehrerer funktioneller Gruppen und Ringe in (2Z)-6-Chlor-2-[(3-Chlorphenyl)imino]-N-(1,3-Thiazol-2-yl)-2H-chromen-3-carboxamid macht sie strukturell einzigartig im Vergleich zu einfacheren Chromen-Derivaten.

Biologische Aktivität: Die Kombination aus antimikrobieller und Antitumoraktivität unterscheidet sie von anderen Chromen-Derivaten, die möglicherweise nur eine Art von biologischer Aktivität aufweisen.

Wirkmechanismus

The mechanism of action of (2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis through the activation of caspases and other pro-apoptotic proteins.

Vergleich Mit ähnlichen Verbindungen

(2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide analogs: These compounds share the same core structure but differ in the substituents on the phenyl, thiazole, or chromene rings.

Other Chromene Derivatives: Compounds with similar chromene cores but different functional groups, such as flavonoids and coumarins.

Uniqueness:

Structural Complexity: The presence of multiple functional groups and rings in this compound makes it structurally unique compared to simpler chromene derivatives.

Biological Activity: Its combination of antimicrobial and anticancer activities sets it apart from other chromene derivatives that may only exhibit one type of biological activity.

Eigenschaften

Molekularformel |

C19H11Cl2N3O2S |

|---|---|

Molekulargewicht |

416.3 g/mol |

IUPAC-Name |

6-chloro-2-(3-chlorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |

InChI |

InChI=1S/C19H11Cl2N3O2S/c20-12-2-1-3-14(10-12)23-18-15(17(25)24-19-22-6-7-27-19)9-11-8-13(21)4-5-16(11)26-18/h1-10H,(H,22,24,25) |

InChI-Schlüssel |

MFPQUKKCWQGKRY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC4=NC=CS4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Chloro-5-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11219838.png)

![4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11219845.png)

![N-(5-chloro-2-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11219856.png)

![4-benzyl-3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11219862.png)

![3-Hydroxy-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11219877.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]butanamide](/img/structure/B11219896.png)

![2-cyclohexyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11219907.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11219911.png)

![Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11219923.png)

![4-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11219931.png)